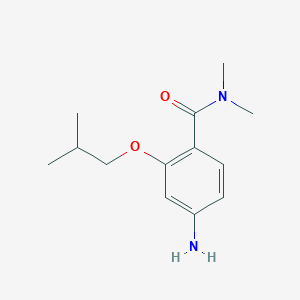

4-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-9(2)8-17-12-7-10(14)5-6-11(12)13(16)15(3)4/h5-7,9H,8,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBFNPHRCRRRSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)N)C(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Amino N,n Dimethyl 2 2 Methylpropoxy Benzamide

Retrosynthetic Analysis of 4-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide

A retrosynthetic analysis of the target molecule, this compound (I), suggests a convergent synthetic approach. The primary disconnection can be made at the C-N bond of the 4-amino group, revealing a nitro-substituted precursor (II). This transformation is a common and reliable method in aromatic chemistry, typically achieved through the reduction of a nitro group.

The second key disconnection is at the amide bond of intermediate (II). This bond can be formed through various amide coupling strategies from the corresponding carboxylic acid (III) and dimethylamine (B145610). This is a standard transformation in organic synthesis.

The isobutoxy ether linkage in the carboxylic acid (III) can be retrosynthetically disconnected to reveal a phenolic precursor, 2-hydroxy-4-nitrobenzoic acid (IV), and an isobutyl halide. This disconnection points towards a Williamson ether synthesis as a plausible forward synthetic step. 2-hydroxy-4-nitrobenzoic acid is a commercially available starting material, providing a solid foundation for the proposed synthetic route.

This retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests a forward synthesis commencing with the etherification of 2-hydroxy-4-nitrobenzoic acid, followed by amide bond formation, and concluding with the reduction of the nitro group to afford the final product.

Amide Bond Formation Approaches for N,N-Dimethylbenzamide Derivatives

The formation of the N,N-dimethylbenzamide moiety is a critical step in the synthesis of the target molecule. Several reliable methods are available for this transformation, starting from the carboxylic acid precursor, 4-nitro-2-(2-methylpropoxy)benzoic acid.

Direct Condensation Reactions

Direct condensation of a carboxylic acid and an amine is the most atom-economical approach to amide bond formation. However, this method often requires high temperatures, which can be detrimental to sensitive functional groups. For the synthesis of 4-nitro-N,N-dimethyl-2-(2-methylpropoxy)benzamide, direct heating of the corresponding benzoic acid with dimethylamine is generally not the preferred method due to the potential for side reactions.

Acyl Halide or Anhydride Coupling Methods

A more common and efficient approach involves the activation of the carboxylic acid by converting it to a more reactive derivative, such as an acyl halide or an anhydride. The resulting intermediate readily reacts with dimethylamine to form the desired amide.

A typical procedure involves treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acyl chloride. This is then followed by the addition of dimethylamine, often in the presence of a base to neutralize the HCl generated during the reaction.

Table 1: Comparison of Common Chlorinating Agents for Acyl Chloride Formation

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Neat or in an inert solvent (e.g., DCM, Toluene), reflux | Inexpensive, byproducts are gaseous (SO₂ and HCl) | Can be harsh for sensitive substrates |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM), often with a catalytic amount of DMF | Milder conditions than SOCl₂, byproducts are gaseous (CO, CO₂, and HCl) | More expensive than SOCl₂ |

Peptide Coupling Reagent-Assisted Synthesis

Peptide coupling reagents are widely used to facilitate amide bond formation under mild conditions, minimizing side reactions and racemization (in the case of chiral substrates). These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine. This method is particularly suitable for substrates with multiple functional groups.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), are also highly effective.

Table 2: Selection of Common Peptide Coupling Reagents

| Reagent | Additive (if common) | Typical Solvent | Key Features |

| DCC | HOBt | DCM, DMF | Inexpensive, dicyclohexylurea byproduct is insoluble in many solvents |

| DIC | HOBt, HOAt | DCM, DMF | Diisopropylurea byproduct is more soluble, simplifying purification |

| HATU | - | DMF | Highly efficient, rapid coupling, low racemization |

| PyBOP | - | DMF, DCM | Stable, efficient, often used for hindered couplings |

For the synthesis of 4-nitro-N,N-dimethyl-2-(2-methylpropoxy)benzamide, using a coupling reagent like HATU or PyBOP in a solvent such as N,N-dimethylformamide (DMF) with a non-nucleophilic base like diisopropylethylamine (DIPEA) would be a robust and high-yielding approach.

Introduction of the 4-Amino Group on the Benzene (B151609) Ring

The final step in the proposed synthesis is the introduction of the 4-amino group. The most practical and widely used method for this transformation is the reduction of a nitro group precursor.

Reduction of Nitro Precursors

The reduction of the nitro group in 4-nitro-N,N-dimethyl-2-(2-methylpropoxy)benzamide can be achieved through various methods. The choice of reducing agent and reaction conditions is crucial to ensure the chemoselective reduction of the nitro group without affecting the amide or ether functionalities.

Catalytic Hydrogenation: This is often the cleanest method for nitro group reduction. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under an atmosphere of hydrogen gas. The reaction is usually performed in a protic solvent like ethanol (B145695) or methanol (B129727) at room temperature and atmospheric or slightly elevated pressure. This method is highly efficient and produces water as the only byproduct. A study on the synthesis of a similar compound, 4-amino-2-fluoro-N-methyl-benzamide, reported a 98% yield for the hydrogenation of the corresponding nitro compound using Pd/C as the catalyst. researchgate.net

Metal-Mediated Reductions: Another common method involves the use of a metal in an acidic medium. A classic example is the use of tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). A more contemporary and milder alternative is the use of tin(II) chloride (SnCl₂) in a solvent such as ethanol or ethyl acetate. semanticscholar.orgscispace.com This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups that are sensitive to hydrogenation.

Table 3: Comparison of Common Methods for Nitro Group Reduction

| Method | Reagents | Typical Solvent | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | Ethanol, Methanol | Clean reaction, high yields, mild conditions | Catalyst can be expensive, may not be suitable for substrates with other reducible groups |

| Metal/Acid Reduction | Fe/HCl or Sn/HCl | Water, Ethanol | Inexpensive reagents, robust | Harsh acidic conditions, stoichiometric amounts of metal required, workup can be tedious |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Milder than metal/acid, good chemoselectivity | Stoichiometric amounts of tin salts are produced as waste |

For the final step in the synthesis of this compound, catalytic hydrogenation would be the preferred method due to its high efficiency and clean reaction profile.

Direct Amination Techniques

Direct amination of an unactivated aromatic C-H bond is a challenging transformation. In the context of synthesizing this compound, direct amination of a pre-formed 2-(2-methylpropoxy)-N,N-dimethylbenzamide is not a commonly employed strategy. Instead, the amino group is typically introduced at an earlier stage of the synthesis, often in the form of a nitro group, which is then reduced in a later step.

However, recent advances in catalysis have opened avenues for direct C-H amination. For instance, iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides has been developed, offering a route to introduce an amino group ortho to a carboxylic acid directing group. nih.gov Subsequent functional group manipulations could potentially lead to the target molecule. This approach, while innovative, may present challenges in regioselectivity and functional group compatibility for this specific multi-substituted benzene ring.

A more traditional and widely applicable approach involves the amidation of a corresponding carboxylic acid. The synthesis of N,N-dimethylbenzamides can be achieved by reacting the corresponding benzoic acid with dimethylamine, often activated as dimethylamine hydrochloride, in the presence of a coupling agent or after converting the carboxylic acid to a more reactive species like an acyl chloride. For instance, 4-nitrobenzoic acid can be converted to its acyl chloride and subsequently reacted with an amine to form the corresponding amide. google.com

Selective Incorporation of the 2-(2-Methylpropoxy) Moiety

The introduction of the 2-methylpropoxy (isobutoxy) group at the 2-position of the benzamide (B126) ring is a critical step that can be accomplished through several ether synthesis strategies.

Alkylation Reactions Utilizing 2-Methylpropan-1-ol Derivatives

A plausible and efficient method for forming the ether linkage is the O-alkylation of a corresponding 2-hydroxybenzamide intermediate. This reaction typically involves the use of an isobutyl halide (e.g., isobutyl bromide) or another derivative of 2-methylpropan-1-ol with a good leaving group. The reaction is generally carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby activating it for nucleophilic attack on the alkylating agent.

Table 1: Reaction Conditions for O-Alkylation of Phenolic Compounds

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Propargyl bromide | NaH | THF | 0 to rt | - | nih.gov |

| Alkyl halides | K2CO3 | DMF | 75 | - | mdpi.com |

Note: Yields are highly substrate-dependent and the provided data is for analogous reactions.

Ether Synthesis Strategies

The Williamson ether synthesis is a cornerstone of ether formation and is directly applicable to the synthesis of this compound. nih.gov This SN2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide. In this context, the sodium salt of a 2-hydroxybenzamide derivative would be reacted with an isobutyl halide. The choice of a non-protic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724) can facilitate this reaction.

Total Synthesis Routes and Stepwise Optimization

A robust and logical total synthesis of this compound can be envisioned starting from 4-nitro-2-hydroxybenzoic acid. This starting material can be synthesized through the nitration of 4-hydroxybenzoic acid. google.com

A Proposed Synthetic Route:

Amidation: The synthesis would commence with the amidation of 4-nitro-2-hydroxybenzoic acid with dimethylamine. This can be achieved by first converting the carboxylic acid to its more reactive acid chloride using a reagent like thionyl chloride or oxalyl chloride, followed by reaction with dimethylamine. Alternatively, peptide coupling reagents can be employed to facilitate the direct amidation.

Etherification: The resulting 2-hydroxy-4-nitro-N,N-dimethylbenzamide would then undergo a Williamson ether synthesis. Treatment with a suitable base, such as sodium hydride or potassium carbonate, would generate the phenoxide, which is then alkylated with an isobutyl halide (e.g., isobutyl bromide) to yield 4-nitro-N,N-dimethyl-2-(2-methylpropoxy)benzamide.

Reduction: The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and effective method for this transformation. google.com This is typically carried out using a catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. google.com This method is generally high-yielding and chemoselective, leaving the other functional groups intact.

Table 2: Key Intermediates in the Proposed Synthesis

| Intermediate | Structure |

| 4-Nitro-2-hydroxybenzoic acid | O=C(O)c1cc(N+[O-])ccc1O |

| 2-Hydroxy-4-nitro-N,N-dimethylbenzamide | CN(C)C(=O)c1cc(N+[O-])ccc1O |

| 4-Nitro-N,N-dimethyl-2-(2-methylpropoxy)benzamide | CC(C)COc1ccc(N+[O-])cc1C(=O)N(C)C |

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Amino N,n Dimethyl 2 2 Methylpropoxy Benzamide

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

An analysis of the infrared spectrum of 4-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide would be expected to reveal characteristic absorption bands corresponding to its key functional groups. Without experimental data, a predictive analysis would be purely theoretical. The anticipated functional groups and their general vibrational frequency ranges are listed in the table below.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H stretch (Amino group) | 3300-3500 |

| C-H stretch (Aliphatic) | 2850-3000 |

| C=O stretch (Amide) | 1630-1680 |

| C-N stretch (Amide) | 1250-1350 |

| C-O stretch (Ether) | 1000-1300 |

| Aromatic C-H bend | 690-900 |

This table represents generalized frequency ranges and does not constitute experimental data for the specified compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis

The relevance of chiroptical spectroscopy, such as circular dichroism (CD), depends on whether the molecule is chiral. The structure of this compound, containing a 2-methylpropoxy group, possesses a stereocenter at the second carbon of the isobutyl group. Therefore, this compound can exist as a pair of enantiomers. CD spectroscopy could be used to analyze the stereochemical properties of a resolved enantiomer. However, in the absence of any synthesis or resolution of enantiomers, and without any reported CD spectra, no analysis of its stereochemistry can be performed.

Computational Chemistry and Molecular Modeling Studies of 4 Amino N,n Dimethyl 2 2 Methylpropoxy Benzamide

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and geometry. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic descriptors.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. jocpr.com It is employed to find the lowest energy conformation of a molecule, a process known as geometry optimization. By optimizing the geometry, researchers can predict stable three-dimensional structures, bond lengths, and bond angles. nih.gov

For benzamide (B126) derivatives, DFT calculations are often performed using specific functionals and basis sets, such as B3LYP with a 6-311G(d,p) basis set, to compute the ground state electronic characteristics. nih.govmdpi.comresearchgate.net This process yields the total energy of the molecule in its most stable form and provides the foundational data for further calculations. For instance, in a study on a related compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide, DFT was used to determine the energetically ideal ion-pair combinations and their thermodynamic stability. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for a Benzamide Core Structure (Theoretical) Note: This table represents typical data obtained from DFT calculations and is not specific to 4-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (Amide) | ~1.23 Å |

| Bond Length | C-N (Amide) | ~1.36 Å |

| Bond Length | C-C (Aromatic) | ~1.40 Å |

| Bond Angle | O=C-N (Amide) | ~122° |

| Dihedral Angle | Aromatic Ring - Amide Plane | Variable |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity. nih.gov These calculations are standard in the computational analysis of organic molecules. researchgate.netedu.krd For example, in studies of various benzamide derivatives, the HOMO-LUMO energy gap was calculated to understand the stability of the compounds. mdpi.comresearchgate.net From these energies, other quantum chemical descriptors such as chemical potential (μ), electronegativity (χ), global hardness (η), and global softness (S) can be derived to further characterize the molecule's reactivity. mdpi.com

Table 2: Illustrative Frontier Orbital Data for a Benzamide Analog Note: This data is based on findings for related compounds and serves as an example of typical computational results.

| Descriptor | Symbol | Typical Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.0 to -5.0 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.0 to -1.0 |

| HOMO-LUMO Energy Gap | ΔE | ~4.0 to ~5.5 |

| Global Hardness | η | ~2.0 to ~2.75 |

| Electronegativity | χ | ~3.5 to ~4.0 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. mdpi.com This analysis helps in understanding and predicting how a molecule will interact with other molecules, such as biological receptors or substrates. nih.govresearchgate.net In MEP maps, regions of negative potential, typically colored red, are associated with lone pairs of electronegative atoms (like oxygen) and are prone to electrophilic attack. Regions of positive potential, colored blue, are usually found around hydrogen atoms and indicate sites for nucleophilic attack. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Flexibility Analysis

While quantum chemical calculations provide insight into a static, optimized structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, which possesses several rotatable bonds, MD simulations are crucial for exploring its conformational landscape and flexibility.

The simulation involves calculating the forces between atoms and using these forces to compute the atoms' motion with Newton's equations. This process, repeated over numerous time steps, generates a trajectory of the molecule's movements, revealing its preferred conformations and the energy barriers between them. Such studies are essential for understanding how the molecule might adapt its shape to fit into a binding site of a protein. researchgate.net The results of MD simulations can reveal stable conformations and the dynamic behavior of the molecule in different environments, such as in a solvent or near a biological membrane. researchgate.net

Molecular Docking Simulations to Investigate Ligand-Macromolecule Interactions in Preclinical Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and its biological target. researchgate.net

For a benzamide derivative, docking studies would involve placing the molecule into the active site of a target protein and evaluating the potential binding poses using a scoring function. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking, that stabilize the ligand-receptor complex. researchgate.netsemanticscholar.org For instance, docking studies on other benzamide derivatives have been used to predict their binding affinity to enzymes or receptors, with the docking scores indicating the likelihood of a strong interaction. researchgate.netnih.gov These simulations can guide the design of more potent and selective molecules by suggesting modifications that enhance binding. semanticscholar.org

In Silico Structure-Activity Relationship (SAR) Studies via Substituent Effects

In silico Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure to activity. mdpi.com

For this compound, computational SAR studies would involve creating a library of virtual analogs by modifying its substituents—for example, by changing the length or branching of the alkoxy group, altering the substitution pattern on the aromatic ring, or modifying the N,N-dimethylamide group. mdpi.com For each analog, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated. researchgate.netmdpi.com These descriptors are then correlated with a measure of biological activity to build a predictive QSAR model. Such models help identify which chemical features are most important for the desired activity, thereby guiding the synthesis of new compounds with improved properties. mdpi.com

Prediction of Theoretical Molecular Descriptors and Pharmacophore Models

Detailed research findings and data tables for the theoretical molecular descriptors and pharmacophore models of this compound are not available in the current body of scientific literature. The generation of such data would necessitate original computational research, which is beyond the scope of this article.

Derivatization and Structural Modification of 4 Amino N,n Dimethyl 2 2 Methylpropoxy Benzamide for Academic Exploration

Modification of the 4-Amino Group for Enhanced Interactions or Reactivity

The primary aromatic amine at the 4-position is a critical site for modification, offering a handle for introducing a wide array of functionalities to modulate polarity, basicity, and hydrogen bonding capacity. These modifications can be pivotal in enhancing interactions with biological targets.

Key derivatization strategies include:

Acylation: Reaction with various acyl chlorides or anhydrides can introduce amide functionalities. This transformation can alter the electronic properties of the benzene (B151609) ring and introduce new hydrogen bond donors and acceptors.

Sulfonylation: Forming sulfonamides by reacting the amine with sulfonyl chlorides can introduce a tetrahedral geometry and strong hydrogen-bonding groups.

Alkylation: Reductive amination or direct alkylation can yield secondary or tertiary amines, modifying the group's basicity and steric profile.

Diazotization: Conversion to a diazonium salt opens pathways to a vast range of functional groups, including halogens, hydroxyls, and nitriles, via Sandmeyer-type reactions.

These modifications can be used to explore the electronic requirements at this position and to introduce moieties capable of specific interactions, such as charged groups or photo-activatable labels for target identification studies.

Table 1: Proposed Modifications of the 4-Amino Group and Their Rationale

| Modification Type | Reagent Example | Resulting Functional Group | Rationale for Exploration |

|---|---|---|---|

| Acylation | Acetyl Chloride | Acetamide | Introduce H-bond acceptor/donor, modulate electronics. |

| Sulfonylation | Methanesulfonyl Chloride | Methanesulfonamide | Introduce strong H-bond donor, alter geometry. |

| Reductive Alkylation | Formaldehyde/NaBH3CN | N,N-Dimethylamino | Increase basicity, remove H-bond donor capability. |

Systematic Variation of the N,N-Dimethylamide Moiety

The N,N-dimethylamide group is a key determinant of the compound's solubility, metabolic stability, and conformational preference. Systematic variation of this moiety can provide insights into the optimal steric and electronic properties required at this position.

Approaches for variation include:

Alkyl Group Modification: Replacing the methyl groups with larger alkyl substituents (e.g., ethyl, cyclopropyl) or incorporating them into a cyclic system (e.g., pyrrolidinyl, piperidinyl) can probe steric tolerance and influence the amide bond's rotational barrier.

Amide Bioisosteres: Replacing the amide bond with metabolically more stable bioisosteres is a common strategy in medicinal chemistry. drughunter.comnih.gov Suitable replacements could include 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or 1,2,3-triazoles, which can mimic the hydrogen bonding properties of the amide while potentially improving pharmacokinetic profiles. nih.govhyphadiscovery.com

Reduction to Amine: The amide can be reduced to a tertiary amine, drastically altering the local geometry from planar to tetrahedral and introducing a basic center.

Table 2: Bioisosteric Replacements for the N,N-Dimethylamide Group

| Original Moiety | Bioisosteric Replacement | Key Properties Mimicked | Potential Advantages |

|---|---|---|---|

| N,N-Dimethylamide | 1,3,4-Oxadiazole | H-bond acceptor, planarity | Increased metabolic stability |

| N,N-Dimethylamide | N-Acylsulfonamide | H-bond acceptor, geometry | Altered electronic profile, metabolic stability |

Structural Alterations of the 2-(2-Methylpropoxy) Side Chain

The 2-isobutoxy side chain plays a significant role in defining a lipophilic pocket and influencing the orientation of the adjacent amide group. Altering its size, length, and flexibility can be used to map the steric boundaries of a potential binding site.

Modifications could involve:

Chain Length Variation: Synthesizing analogs with shorter (e.g., ethoxy, propoxy) or longer (e.g., pentyloxy) alkoxy chains.

Branching Isomers: Exploring different branching patterns, such as sec-butoxy or n-butoxy groups, to understand the impact of steric bulk at different positions.

Introduction of Functionality: Incorporating polar groups like hydroxyls or ethers within the alkyl chain to enhance solubility or introduce new hydrogen bonding opportunities.

Cyclic Analogues: Replacing the isobutyl group with cyclic structures like cyclopropylmethyl or cyclohexyl to constrain the conformation of the side chain.

These changes would help elucidate the optimal size and shape of the substituent at the 2-position for biological activity.

Benzene Ring Functionalization and Heterocyclic Bioisosteric Replacements

The central benzene ring serves as the scaffold for the key functional groups. Its electronic properties can be fine-tuned, or the entire ring can be replaced with a heterocycle to explore different spatial arrangements and physicochemical properties.

Strategies include:

Electrophilic Aromatic Substitution: Introducing substituents such as halogens (Cl, F) or nitro groups onto the benzene ring can modulate its electron density and provide additional points for interaction or further derivatization. researchgate.netnih.gov The directing effects of the existing amino and alkoxy groups would need to be considered.

Bioisosteric Replacement: Replacing the benzene ring with heterocycles like pyridine (B92270), pyrimidine, or thiophene (B33073) can significantly alter the compound's dipole moment, solubility, and metabolic profile. For example, a pyridine ring would introduce a basic nitrogen atom, potentially forming salt bridges or new hydrogen bonds.

Table 3: Heterocyclic Replacements for the Benzene Ring

| Original Scaffold | Heterocyclic Bioisostere | Rationale | Potential Impact |

|---|---|---|---|

| Benzene | Pyridine | Introduce H-bond acceptor, alter dipole | Improved solubility, new interactions |

| Benzene | Thiophene | Similar size, different electronics | Modulate lipophilicity, potential for new vectors |

Synthesis of Conformationally Restricted Analogues

To understand the bioactive conformation of the molecule, the synthesis of conformationally restricted analogues is a powerful strategy. By locking rotatable bonds, it is possible to favor specific spatial arrangements of the key functional groups.

Potential approaches include:

Ring Formation: Creating cyclic structures that incorporate two of the existing substituents. For instance, cyclizing the 2-alkoxy chain onto the N-atom of the amide would create a lactam-like structure.

Introduction of Rigid Linkers: Replacing flexible side chains with more rigid units, such as alkynes or aromatic rings.

These analogues would be invaluable in computational modeling studies to define the pharmacophore and understand the spatial requirements for activity.

Library Synthesis and Combinatorial Chemistry Approaches for Derivative Discovery

To efficiently explore the SAR of the 4-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide scaffold, combinatorial chemistry and parallel synthesis techniques can be employed. wikipedia.org This allows for the rapid generation of a large number of derivatives for high-throughput screening.

A possible combinatorial approach would involve:

Scaffold Synthesis: Preparation of a key intermediate, for example, 4-amino-2-(2-methylpropoxy)benzoic acid.

Amide Formation: Parallel reaction of the benzoic acid intermediate with a diverse library of primary and secondary amines to generate a variety of amides.

Amine Derivatization: Subsequent parallel modification of the 4-amino group using a range of acylating or alkylating agents.

This strategy would generate a focused library of compounds, systematically varying substituents at the amide and amino positions to build a comprehensive SAR map.

Investigation of Prodrug Strategies and Metabolic Stability (focus on design principles)

The design of prodrugs can be explored to improve the physicochemical or pharmacokinetic properties of the parent compound. The primary aromatic amine is a common handle for prodrug design. nih.govresearchgate.netsemanticscholar.org

Design principles for prodrugs include:

Azo Prodrugs: Linking the aromatic amine to another molecule via an azo bond, which can be cleaved by azoreductases in specific physiological environments. nih.gov

N-Mannich Bases: Formation of N-Mannich bases can increase solubility and are designed to release the parent amine under physiological conditions. nih.govresearchgate.net

Carbamates: Creating carbamate (B1207046) derivatives that can be enzymatically cleaved to release the active amine.

In parallel, the metabolic stability of the parent compound and its key derivatives should be investigated. Amide bonds and alkoxy groups are potential sites of metabolism. nih.govnih.gov Strategies to enhance metabolic stability include:

Steric Shielding: Introducing bulky groups near metabolically liable sites to hinder enzyme access.

Electronic Modification: Replacing hydrogen atoms with fluorine can block sites of oxidation (C-H to C-F) and alter the electronic nature of the molecule, often leading to increased stability.

Bioisosteric Replacement: As discussed earlier, replacing labile groups like amides with more robust heterocycles. hyphadiscovery.commdpi.com

By applying these design principles, derivatives with improved metabolic stability and tailored release profiles can be rationally designed and synthesized for further academic investigation.

Advanced Analytical Method Development and Validation for 4 Amino N,n Dimethyl 2 2 Methylpropoxy Benzamide in Research

High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Separation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like 4-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide. Its versatility allows for purity assessment, quantification, and separation from potential impurities and related substances.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC and is well-suited for the separation of moderately polar compounds such as the target benzamide (B126) derivative. The development of a robust RP-HPLC method involves the systematic optimization of several key parameters to achieve adequate separation and peak shape.

Column Selection: A C18 (octadecylsilane) or C8 (octylsilane) stationary phase is a suitable starting point due to the aromatic nature and moderate polarity of the analyte. Columns with a particle size of 3 to 5 µm and a length of 150 to 250 mm are typically employed for good resolution and efficiency.

Mobile Phase Composition: The mobile phase for RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727). The inclusion of a buffer is often necessary to control the ionization state of the amino group and ensure reproducible retention times. An acidic pH (e.g., using phosphate (B84403) or formate (B1220265) buffer) will ensure the amino group is protonated, which can lead to better peak shapes. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to elute compounds with a wide range of polarities.

Illustrative RP-HPLC Method Parameters:

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

This table is for illustrative purposes. Actual conditions would require optimization.

Optimization of these parameters would involve studying the effect of mobile phase composition, pH, flow rate, and temperature on the retention time, resolution, and peak symmetry of this compound and its potential impurities.

The presence of a stereocenter in the 2-methylpropoxy group of this compound necessitates the development of a chiral HPLC method to separate and quantify the enantiomers. This is crucial as different enantiomers of a compound can exhibit distinct biological activities.

Chiral separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a broad range of compounds. nih.gov The mobile phase in chiral HPLC is typically a non-polar organic solvent system, such as a mixture of n-hexane and an alcohol (e.g., ethanol (B145695) or isopropanol), often with a small amount of an amine additive like diethylamine (B46881) to improve peak shape for basic compounds. nih.gov

Exemplary Chiral HPLC Conditions:

| Parameter | Condition |

|---|---|

| Column | Chiralpak IA (amylose-based) or Chiralcel OD (cellulose-based) |

| Mobile Phase | n-Hexane:Ethanol (90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 5 µL |

This table is for illustrative purposes. The choice of chiral stationary phase and mobile phase would need to be screened for optimal enantiomeric resolution.

Once an HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by the resolution of the analyte peak from all other peaks.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations and demonstrated by a high correlation coefficient (r² > 0.999).

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) for a series of measurements.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Illustrative HPLC Method Validation Data:

| Validation Parameter | Typical Acceptance Criteria | Example Result |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (RSD) | ≤ 2.0% | < 1.5% |

| LOD | Signal-to-Noise Ratio of 3:1 | 0.05 µg/mL |

| LOQ | Signal-to-Noise Ratio of 10:1 | 0.15 µg/mL |

This table provides example data and acceptance criteria that would be established during method validation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components or Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its polar functional groups and molecular weight, GC-MS can be invaluable for identifying volatile impurities or for analyzing the compound after derivatization.

Derivatization, a process of chemically modifying the analyte to make it more volatile and thermally stable, is often employed. For compounds with active hydrogens, such as the primary amine in the target molecule, silylation or acylation are common derivatization techniques. These modifications replace the active hydrogens with less polar groups, increasing volatility.

The mass spectrometer provides detailed structural information, aiding in the identification of unknown impurities. The fragmentation pattern of the analyte and its derivatives can be used to confirm its structure.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) offers an alternative separation technique with high efficiency and resolution. nih.govnih.gov It is particularly well-suited for the analysis of charged species. Given that this compound has a basic amino group, it can be readily analyzed in its protonated form under acidic buffer conditions.

CE separates ions based on their electrophoretic mobility in an electric field. The separation can be optimized by adjusting the pH, concentration, and composition of the background electrolyte (BGE). For aromatic amines, direct UV detection is typically employed. kapillarelektrophorese.eu

Potential CE Method Parameters:

| Parameter | Condition |

|---|---|

| Capillary | Fused Silica (B1680970), 50 µm i.d. |

| Background Electrolyte | 50 mM Phosphate Buffer, pH 2.5 |

| Separation Voltage | 20 kV |

| Temperature | 25 °C |

| Detection | UV, 214 nm |

| Injection | Hydrodynamic (Pressure) |

This table presents a potential starting point for CE method development.

Spectrophotometric Assays (UV-Vis) for Concentration Determination in Solution

UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of a compound in solution, provided it contains a chromophore. The substituted benzamide structure of this compound, with its aromatic ring and conjugated system, is expected to absorb UV radiation.

To determine the concentration, a wavelength of maximum absorbance (λmax) is first identified by scanning a solution of the compound across a range of UV-Vis wavelengths. A calibration curve is then constructed by measuring the absorbance of a series of solutions with known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The solvent used can influence the λmax, so it is important to use the same solvent for all measurements.

Despite a comprehensive search for scientific literature, no specific information regarding the impurity profiling or identification of degradation products for the chemical compound this compound was found.

Advanced analytical method development and validation are crucial for ensuring the purity and stability of pharmaceutical compounds. This process involves identifying and quantifying any impurities that may be present from the manufacturing process or that may form over time due to degradation.

Typically, impurity profiling involves the use of highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the separation, detection, and structural elucidation of impurities, even at very low levels.

For a novel compound like this compound, the development of such methods would be a fundamental step in its chemical and pharmaceutical development. This would involve stress testing under various conditions (e.g., heat, light, humidity, acid/base hydrolysis, oxidation) to induce degradation and identify potential degradation products. The analytical methods would then be validated to ensure they are accurate, precise, reproducible, and specific for the intended purpose of quantifying the compound and its impurities.

Without any available research data, it is not possible to provide a detailed account of the specific impurities or degradation products associated with this compound.

Preclinical in Vitro Mechanistic Investigations Involving 4 Amino N,n Dimethyl 2 2 Methylpropoxy Benzamide

Analysis of Molecular Interactions with Defined Biological Macromolecules

Receptor Binding Assays in Recombinant Systems

No data is available from receptor binding assays to determine the affinity and selectivity of 4-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide for specific biological receptors.

Enzyme Inhibition or Activation Kinetics

There are no published studies detailing the kinetics of enzyme inhibition or activation by this compound.

Protein-Ligand Interaction Characterization (e.g., surface plasmon resonance)

No information exists from studies utilizing techniques such as surface plasmon resonance to characterize the binding interactions between this compound and any protein targets.

Exploration of Intracellular Targets and Pathways in Cell-Free or Isolated Cellular Systems

There is no available research on the identification of intracellular targets or the modulation of specific cellular pathways by this compound in cell-free or isolated cellular systems.

Characterization of Molecular Mechanisms at the Cellular Level

No studies have been found that characterize the molecular mechanisms of this compound at the cellular level, including its uptake, subcellular localization, or specific modulation of proteins.

Co-crystallization Studies of the Compound with Target Proteins for Structural Basis of Interaction

There are no published co-crystallization studies of this compound with any target proteins to provide a structural basis for its potential interactions.

Investigation of Ligand Selectivity Profiles Across Molecular Targets

Comprehensive searches of available scientific literature and databases did not yield specific preclinical in vitro studies detailing the ligand selectivity profile of this compound. Consequently, no data on its binding affinities or functional activity at various molecular targets can be provided at this time.

Research into the specific interactions of this compound with a panel of receptors, ion channels, enzymes, and transporters is necessary to establish its selectivity and potential mechanism of action. Such investigations are foundational in preclinical research to characterize the pharmacological profile of a novel chemical entity.

Future studies would be required to generate the data necessary for a complete assessment of the ligand selectivity of this compound.

Future Research Directions and Translational Perspectives for 4 Amino N,n Dimethyl 2 2 Methylpropoxy Benzamide Derivatives

Design of Next-Generation Analogues with Tuned Molecular Properties

The design of next-generation analogues of 4-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide will focus on fine-tuning their molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles. This can be achieved through systematic structural modifications and the application of established medicinal chemistry principles.

Key strategies for designing next-generation analogues include:

Pharmacophore Morphing and Bioisosteric Replacement: The core benzamide (B126) structure can be systematically modified by replacing key functional groups with bioisosteres to improve properties such as metabolic stability and target binding affinity. For instance, the isosteric replacement of a benzothiazole ring with a benzoxazole has led to promising anticancer agents.

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are crucial to understand how different substituents on the benzamide ring and the N,N-dimethyl and 2-methylpropoxy groups influence biological activity. This knowledge allows for the rational design of analogues with optimized properties. For example, a study on novel piperazine-based benzamide derivatives identified a lead compound with potent anti-glioblastoma activity through detailed SAR analysis. nih.gov

Conformational Analysis: The three-dimensional conformation of a molecule is critical for its interaction with biological targets. Molecular mechanics calculations and X-ray crystallography can be used to determine the preferred conformations of active compounds, guiding the design of new analogues that are pre-organized for optimal binding. nih.gov

| Modification Strategy | Objective | Example from Benzamide Research |

| Bioisosteric Replacement | Enhance metabolic stability and cell permeability | Replacing a metabolically labile ester with a more stable amide. |

| Substituent Modification | Improve target selectivity and potency | Introduction of fluorine atoms to block metabolic sites. |

| Conformational Restriction | Increase binding affinity and reduce off-target effects | Incorporating cyclic structures to lock the molecule in an active conformation. |

Exploration of Novel Biological Targets based on Molecular Modeling

Molecular modeling plays a pivotal role in identifying and validating novel biological targets for this compound derivatives. By simulating the interactions between the compounds and potential protein targets, researchers can predict binding affinities and modes, thereby prioritizing targets for experimental validation.

Key molecular modeling approaches include:

Docking Studies: These simulations predict the preferred orientation of a ligand when bound to a target protein. For instance, docking studies of benzamide derivatives into the binding site of the sigma-1 receptor revealed key interactions that contribute to their affinity. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-target complex over time, helping to assess the stability of the interaction and potential allosteric effects.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups required for biological activity. The resulting pharmacophore model can be used to screen large compound libraries for new hits with the desired activity profile.

| Modeling Technique | Application | Potential Outcome for Benzamide Derivatives |

| Molecular Docking | Predict binding mode and affinity to known targets. | Identification of key amino acid residues for targeted mutagenesis studies. |

| Virtual Screening | Screen large databases of compounds against a target. | Discovery of novel scaffolds with similar activity. |

| Quantum Mechanics (QM) | Calculate electronic properties and reaction mechanisms. | Understanding the chemical reactivity and metabolic fate of the compounds. |

Application of Artificial Intelligence and Machine Learning in Rational Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. mdpi.com These technologies can be applied to the rational design of this compound derivatives in several ways.

Key applications of AI and ML include:

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles of new compound designs. actascientific.com This allows for the in silico screening of large numbers of virtual compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. springernature.com These models can explore a vast chemical space to identify novel benzamide derivatives with improved characteristics.

High-Throughput Screening Analysis: AI can analyze the large datasets generated from high-throughput screening campaigns to identify hit compounds and structure-activity relationships that may not be apparent to human researchers. nih.gov

| AI/ML Application | Description | Potential Impact on Benzamide Derivative Design |

| QSAR Modeling | Develop mathematical models that relate chemical structure to biological activity. | Rapid prediction of the potency of newly designed analogues. |

| Deep Learning | Use neural networks to learn complex patterns from large datasets. nih.gov | Generation of novel benzamide scaffolds with optimized properties. |

| Natural Language Processing | Extract information from scientific literature to identify new targets and pathways. | Uncovering novel therapeutic applications for benzamide derivatives. |

Development of Advanced Chemical Biology Probes Based on the Benzamide Scaffold

Chemical biology probes are essential tools for studying the biological function of proteins and other biomolecules. The this compound scaffold can be used as a starting point for the development of advanced probes to investigate their molecular targets and mechanisms of action.

Strategies for developing benzamide-based probes include:

Photoaffinity Labeling Probes: These probes contain a photoreactive group that, upon irradiation with UV light, forms a covalent bond with the target protein. nih.gov This allows for the identification and characterization of the binding site. The design of such probes involves incorporating a photoaffinity labeling group, like a diazide moiety, onto the benzamide scaffold. nih.gov

Fluorescent Probes: By attaching a fluorescent dye to the benzamide scaffold, researchers can visualize the subcellular localization of the compound and its target.

Biotinylated Probes: The incorporation of a biotin tag facilitates the purification of the target protein from complex biological samples using affinity chromatography.

| Probe Type | Key Feature | Application in Studying Benzamide Derivatives |

| Photoaffinity Probe | Covalently binds to the target upon photoactivation. | Identify the direct binding partners of the benzamide derivatives. nih.gov |

| Fluorescent Probe | Emits light upon excitation. | Visualize the cellular uptake and distribution of the compounds. |

| Affinity-Based Probe | Contains a tag for purification (e.g., biotin). | Isolate and identify the target protein from cell lysates. |

Strategies for Advanced Delivery Systems (focus on chemical formulation aspects)

The therapeutic efficacy of this compound derivatives can be significantly enhanced through the use of advanced drug delivery systems. These systems can improve solubility, bioavailability, and target-specific delivery, while minimizing off-target effects.

Key chemical formulation strategies include:

Nanoparticle-Based Systems: Encapsulating the benzamide derivatives within nanoparticles, such as liposomes or polymeric micelles, can protect them from degradation, improve their solubility, and facilitate their transport across biological barriers. genesispub.orgnih.gov The surface of these nanoparticles can be functionalized with targeting ligands to direct them to specific cells or tissues.

Prodrug Approaches: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This approach can be used to improve the absorption, distribution, and pharmacokinetic properties of the parent benzamide compound.

Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility and bioavailability. nih.gov

| Delivery System | Chemical Formulation Principle | Potential Advantage for Benzamide Derivatives |

| Liposomes | Encapsulation within a lipid bilayer. | Improved delivery of both hydrophilic and lipophilic derivatives. genesispub.org |

| Polymeric Micelles | Self-assembly of amphiphilic block copolymers into core-shell structures. nih.gov | Enhanced solubility and prolonged circulation time. |

| Drug-Polymer Conjugates | Covalent attachment of the drug to a polymer backbone. | Controlled release and targeted delivery. |

Q & A

Basic Research Questions

Q. What synthetic routes are available for 4-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide, and how can reaction conditions be optimized for yield?

- Methodology : Synthesis typically involves coupling substituted benzoyl chlorides with amines under basic conditions. For example, O-benzyl hydroxylamine hydrochloride can react with activated acyl chlorides in dichloromethane or acetonitrile, using sodium carbonate as a base. Reflux conditions (e.g., 4–5 hours at 80°C) and purification via column chromatography are critical. Hazard analysis (e.g., handling mutagenic intermediates) and solvent selection (e.g., dichloromethane vs. acetonitrile) significantly impact yield and safety .

- Key Considerations : Intermediate stability (e.g., decomposition upon heating) requires strict temperature control. Ames testing should precede scale-up to assess mutagenicity risks .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?

- Methodology :

- Spectroscopy : Use -NMR to confirm substituent integration (e.g., dimethylamino protons at δ ~2.9–3.1 ppm) and IR for amide C=O stretches (~1650–1680 cm). High-resolution mass spectrometry (HRMS) validates molecular weight .

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond parameters (e.g., C–O bond length ~1.24 Å) and hydrogen-bonding networks. SHELXL refines disordered structures, while OLEX2 visualizes 3D packing .

Advanced Research Questions

Q. How can researchers evaluate antitumor activity, and what assays reconcile conflicting pharmacological data?

- Methodology :

- In Vitro : Histone deacetylase (HDAC) inhibition assays (IC determination) and cell cycle analysis (flow cytometry for G1/S arrest) are standard. Compare sensitivity across cell lines (e.g., p21 accumulation in HDAC-sensitive lines) .

- In Vivo : Oral administration in xenograft models (e.g., nude mice) assesses tumor growth inhibition. Use structurally analogous inactive compounds as negative controls to confirm mechanism specificity .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELXL address them?

- Challenges : Twinned crystals, thermal motion in the 2-methylpropoxy group, and hydrogen-bonding ambiguities (e.g., N–H⋯O vs. O–H⋯O interactions).

- Solutions : SHELXL’s TWIN and BASF commands model twinning. PART and DFIX restraints stabilize disordered regions. High-resolution data (>1.0 Å) improves anisotropic displacement parameter accuracy .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity against enzyme targets?

- Methodology :

- Synthetic Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability. Vary the 2-methylpropoxy chain to modulate lipophilicity .

- Computational Tools : Molecular docking (AutoDock Vina) predicts binding to HDACs or FGFR1. QSAR models prioritize substituents with favorable steric/electronic profiles .

Q. What protocols ensure reliable mutagenicity assessment during preclinical development?

- Methodology : Conduct Ames II testing (TA98 and TA100 strains) with metabolic activation (S9 fraction). Compare mutagenicity to benchmarks like benzyl chloride. Implement engineering controls (e.g., fume hoods) and PPE (gloves, lab coats) for hazardous intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.